molecular formula C25H22O6 B1239577 Ulexin C

Ulexin C

Cat. No. B1239577
M. Wt: 418.4 g/mol
InChI Key: ZCPMFYOKWFXSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ulexin C is a natural product found in Ulex parviflorus and Ulex airensis with data available.

Scientific Research Applications

Isolation and Characterization

Ulexin C, a compound isolated from Ulex airensis, has been the subject of scientific study due to its unique properties. Máximo, Lourenço, Feio, and Roseiro (2002) successfully isolated and characterized Ulexin C from the dichloromethane extract of Ulex airensis. They used spectroscopic methods for this process, contributing significantly to the understanding of the chemical composition of this plant species (Máximo et al., 2002).

Antifungal Activity

The same study by Máximo et al. also explored the antifungal properties of Ulexin C. They tested its efficacy against Cladosporium cucumerinum, a common fungal pathogen, using a bioautographic TLC assay. This research indicates the potential of Ulexin C as an antifungal agent, which could have implications for both medical and agricultural applications (Máximo et al., 2002).

Lectin Studies

Ulexin C has also been studied in the context of lectin research. Pereira, Kisailus, Gruezo, and Kabat (1978) investigated the binding specificity of Ulex lectin I, derived from Ulex europaeus. Their research provides valuable insights into the biochemical interactions and specificity of Ulex lectins, which could be important for understanding cell-cell interactions and carbohydrate binding mechanisms in biological systems (Pereira et al., 1978).

Endothelial Cell Isolation and Characterization

In a study by Schatz, Soderland, Hendricks-Muñoz, Gerrets, and Lockwood (2000), Ulex europaeus lectin was utilized to isolate endothelial cells from human endometrium. This application of Ulexin C demonstrates its utility in cell biology research, particularly in the isolation and study of specific cell types for medical research (Schatz et al., 2000).

properties

Molecular Formula

C25H22O6

Molecular Weight

418.4 g/mol

IUPAC Name

6-(2,2-dimethylchromen-6-yl)-4-hydroxy-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C25H22O6/c1-24(2)8-7-14-9-13(5-6-17(14)31-24)16-12-29-19-11-18-15(22(26)21(19)23(16)27)10-20(30-18)25(3,4)28/h5-12,26,28H,1-4H3

InChI Key

ZCPMFYOKWFXSAI-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C(=C5C=C(OC5=C4)C(C)(C)O)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C(=C5C=C(OC5=C4)C(C)(C)O)O)C

synonyms

ulexin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.